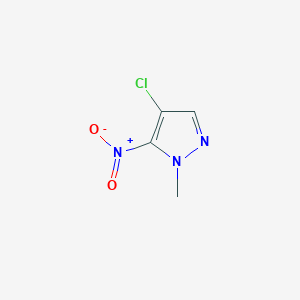

4-chloro-1-methyl-5-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1-methyl-5-nitro-1H-pyrazole is a chemical compound with the CAS Number: 84547-95-5 . It has a molecular weight of 161.55 and its IUPAC name is this compound . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazoles involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 . This code provides a standard way to encode the molecular structure using a short ASCII string.Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

This compound has a melting point of 38-42 degrees Celsius . It is a powder in physical form .科学的研究の応用

Synthesis and Reactivity

4-Chloro-1-methyl-5-nitro-1H-pyrazole serves as a fundamental compound in the synthesis of various pyrazole derivatives. For instance, studies have shown that the nitration of dinitropyrazole can lead to the formation of trinitropyrazole compounds, which react with ammonia, amines, and other nucleophiles, showcasing its versatility in nucleophilic substitution reactions (Dalinger et al., 2013). Additionally, the presence of electron-withdrawing groups like chloro and nitro on the pyrazole ring enhances its reactivity, enabling catalytic C-H allylation and benzylation reactions, thus providing a pathway to complex pyrazole compounds (Bae et al., 2015).

Supramolecular Chemistry

The structural peculiarities of substituted pyrazoles, including this compound, facilitate intriguing supramolecular architectures. This is exemplified in the synthesis of chromeno[4,3-c]pyrazol-4-ones, where the oxidative cyclization of corresponding hydrazono chromen-2-ones leads to compounds with unique molecular and supramolecular structures (Padilla-Martínez et al., 2011).

Ligand Chemistry

Pyrazole derivatives, including those with chloro and nitro substituents, are also of interest in ligand chemistry, particularly in the formation of metal complexes. For example, studies on pyrazoles and imidazoles as ligands have reported the synthesis of various metal adducts, indicating the potential of these compounds in coordination chemistry (Reedijk et al., 2010).

Energetic Materials

Another significant application area is in the development of energetic materials. Research on nitropyrazoles, including derivatives of this compound, has highlighted their potential in creating high-energy density materials. These compounds exhibit promising properties such as high density and excellent detonation pressures and velocities, making them suitable candidates for advanced energetic materials (Yin et al., 2015).

Biological Applications

In addition to their chemical reactivity and applications in materials science, pyrazole derivatives are explored for biological activities. For instance, studies on the synthesis, characterization, and biological activities of pyrazole compounds have uncovered their antimicrobial, antifungal, and anticancer potentials. This highlights the diverse functionality of pyrazole derivatives, including those substituted with chloro and nitro groups, in medicinal chemistry and drug development (Al-Adiwish et al., 2017).

Safety and Hazards

特性

IUPAC Name |

4-chloro-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOUKVDJCHFJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2736922.png)

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)

![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)

![1-[(2-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2736932.png)

![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)

![8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2736937.png)

![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)

![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)